molecular formula C10H16BrNO2 B14352509 2-Bromo-N-cyclohexyl-3-oxobutanamide CAS No. 92976-82-4

2-Bromo-N-cyclohexyl-3-oxobutanamide

Katalognummer: B14352509
CAS-Nummer: 92976-82-4
Molekulargewicht: 262.14 g/mol
InChI-Schlüssel: YQTGHBBPHVNDGO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-N-cyclohexyl-3-oxobutanamide is an organic compound with a complex structure that includes a bromine atom, a cyclohexyl group, and an oxobutanamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-cyclohexyl-3-oxobutanamide typically involves the bromination of N-cyclohexyl-3-oxobutanamide. This can be achieved using brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator. The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature to ensure the selective bromination at the desired position .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination reactions using similar reagents and conditions as in the laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-N-cyclohexyl-3-oxobutanamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The carbonyl group in the oxobutanamide moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

    Substitution: Formation of N-cyclohexyl-3-oxobutanamide derivatives with different substituents replacing the bromine atom.

    Reduction: Formation of N-cyclohexyl-3-hydroxybutanamide.

    Oxidation: Formation of more oxidized derivatives, potentially including carboxylic acids.

Wissenschaftliche Forschungsanwendungen

2-Bromo-N-cyclohexyl-3-oxobutanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme inhibition and protein interactions due to its reactive bromine atom.

    Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-Bromo-N-cyclohexyl-3-oxobutanamide involves its interaction with biological molecules through its reactive bromine atom and carbonyl group. The bromine atom can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The carbonyl group can participate in hydrogen bonding and other interactions that influence the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Bromo-N-cyclohexylacetamide: Similar structure but with a simpler acetamide moiety.

    N-Cyclohexyl-3-oxobutanamide: Lacks the bromine atom, making it less reactive in substitution reactions.

    2-Chloro-N-cyclohexyl-3-oxobutanamide: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

Uniqueness

2-Bromo-N-cyclohexyl-3-oxobutanamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential for forming covalent bonds with biological targets. This makes it a valuable compound for research and development in various scientific fields.

Eigenschaften

CAS-Nummer

92976-82-4

Molekularformel

C10H16BrNO2

Molekulargewicht

262.14 g/mol

IUPAC-Name

2-bromo-N-cyclohexyl-3-oxobutanamide

InChI

InChI=1S/C10H16BrNO2/c1-7(13)9(11)10(14)12-8-5-3-2-4-6-8/h8-9H,2-6H2,1H3,(H,12,14)

InChI-Schlüssel

YQTGHBBPHVNDGO-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C(C(=O)NC1CCCCC1)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.